
3,8-Dichlorofluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dichlorofluoranthene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C16H8Cl2 and a molecular weight of 271.14 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the fluoranthene structure, making it a chlorinated derivative of fluoranthene. It is primarily used in research settings and has various applications in scientific studies.
Vorbereitungsmethoden
The synthesis of 3,8-Dichlorofluoranthene typically involves halogenation reactions where chlorine atoms are introduced into the fluoranthene molecule. One common method includes the chlorination of fluoranthene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 8 positions .
Analyse Chemischer Reaktionen
3,8-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated fluorenones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of fluoranthene.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,8-Dichlorofluoranthene involves its interaction with biological molecules, leading to potential toxic effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The molecular targets include enzymes involved in detoxification processes and receptors that mediate cellular responses to environmental toxins . The pathways involved in its action are related to oxidative stress and the activation of signaling pathways that lead to cell damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
3,8-Dichlorofluoranthene can be compared with other chlorinated polycyclic aromatic hydrocarbons (ClPAHs) such as:
- 3,9-Dichlorophenanthrene
- 9,10-Dichlorophenanthrene
- 3,4-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
These compounds share similar structural features but differ in the position and number of chlorine atoms. The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical reactivity and biological effects .
Eigenschaften
Molekularformel |
C16H8Cl2 |
|---|---|
Molekulargewicht |
271.1 g/mol |
IUPAC-Name |
3,8-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-9-4-5-10-12-6-7-15(18)13-3-1-2-11(16(12)13)14(10)8-9/h1-8H |
InChI-Schlüssel |
ADBPUTUHSVGVSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



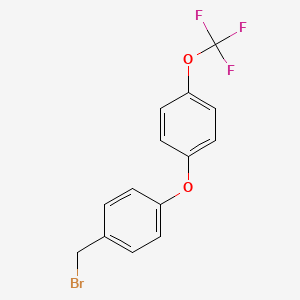

![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

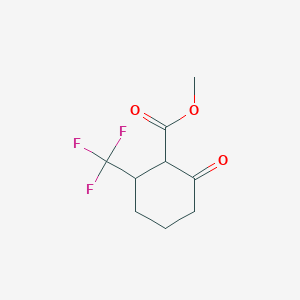
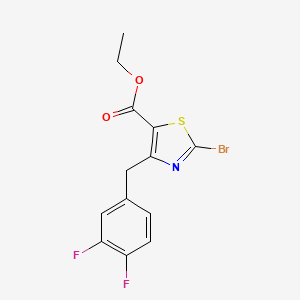
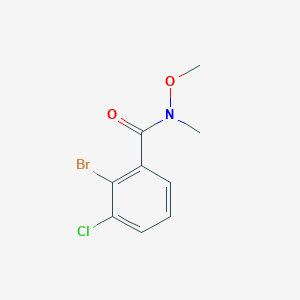
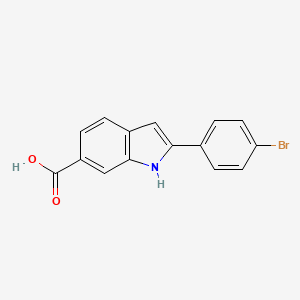

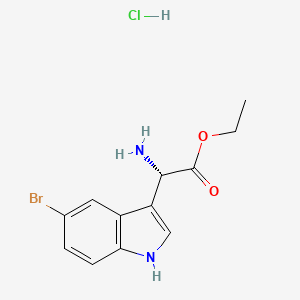
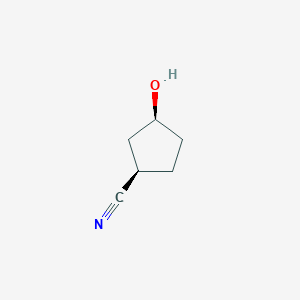

![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
